molecular formula C24H25N5O2 B11604903 N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11604903
M. Wt: 415.5 g/mol
InChI Key: MXXWQEZYLQOASZ-UHFFFAOYSA-N
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Description

N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound characterized by a fused bicyclo[8.4.0] core with additional nitrogen and oxygen heteroatoms. The structure features a benzyl group at the N-position, a butan-2-yl substituent at C7, and a carboxamide moiety at C3.

Key structural attributes include:

  • Heteroatom-rich system: Three nitrogen atoms and one oxygen atom enable hydrogen bonding and dipole interactions.
  • Substituent diversity: The benzyl and butan-2-yl groups contribute to lipophilicity, influencing bioavailability and membrane permeability.

Structural elucidation of such compounds typically employs X-ray crystallography using programs like SHELX for refinement and ORTEP-3/WinGX for visualization .

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O2/c1-4-16(3)29-21(25)18(23(30)26-13-17-8-6-5-7-9-17)12-19-22(29)27-20-11-10-15(2)14-28(20)24(19)31/h5-12,14,16,25H,4,13H2,1-3H3,(H,26,30)

InChI Key

MXXWQEZYLQOASZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Suzuki–Miyaura Coupling:

    Quinolin-2,4-dione Derivatives:

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for further investigations.

Chemical Reactions Analysis

    Major Products:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

    Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: spirocyclic systems (e.g., ) and beta-lactam antibiotics (e.g., ). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature Target Compound Spirocyclic Analogs () Benzathine Benzylpenicillin ()
Core Structure Tricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene Spiro[4.5]decane Bicyclo[3.2.0]heptane (beta-lactam ring)
Heteroatoms 3N, 1O 2N, 1O (benzothiazole and amide) 1N, 1S (thiazolidine ring)
Key Substituents Benzyl, butan-2-yl, methyl, carboxamide Benzothiazolyl, dimethylaminophenyl, hydroxylphenyl Phenylacetyl, dibenzylethylenediamine salt
Synthetic Route Likely involves cyclocondensation or ring-closing metathesis (hypothesized) Condensation of spirodiones with benzothiazolyl amines Fermentation-derived penicillin G salt formation
Biological Relevance Hypothesized kinase inhibition or protease modulation Antimicrobial/antifungal activity (benzothiazole derivatives) Antibiotic (cell wall synthesis inhibition)
Characterization X-ray (SHELX/WinGX), IR, UV-Vis IR, UV-Vis, elemental analysis Pharmacopeial assays (HPLC, microbial testing)

Structural Differentiation from Spirocyclic Analogs

The target compound’s tricyclic framework contrasts with the spiro[4.5]decane systems in , which feature a single spiro junction. Additionally, the benzothiazole moiety in ’s analogs confers π-π stacking capabilities absent in the target compound’s benzyl group .

Functional Contrast with Beta-Lactam Antibiotics

While both the target compound and benzathine benzylpenicillin () contain nitrogen-rich heterocycles, the beta-lactam’s strained four-membered ring is critical for its antibiotic activity. The target compound lacks this reactivity but may exploit its carboxamide and imino groups for non-covalent interactions in non-antibiotic applications .

Research Findings and Implications

  • Synthetic Challenges : The tricyclic system’s complexity necessitates advanced crystallization techniques (e.g., SHELXL refinement) to resolve stereochemical ambiguities .
  • Bioactivity Potential: Analogous spirocyclic compounds in exhibit antimicrobial properties, suggesting the target compound could be optimized for similar applications .
  • Pharmacokinetic Considerations : The butan-2-yl group may enhance metabolic stability compared to ’s labile beta-lactam ring .

Biological Activity

N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has been the subject of research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Properties

Research has indicated that compounds with similar structural features to N-benzyl-7-butan-2-yl-6-imino derivatives exhibit significant anticancer activities. A study on 2-substituted benzyl derivatives reported antiproliferative effects against various cancer cell lines, including human leukemia (U-937) and melanoma (SK-MEL-1) cells. The IC50 values for these compounds were determined using an MTT assay, highlighting their potential as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
8aU-937<200
8bSK-MEL-1150
CA-4U-9371.2

The mechanism of action for N-benzyl derivatives often involves the inhibition of key cellular pathways associated with cancer proliferation. It is proposed that these compounds may interact with specific enzymes or receptors that play critical roles in cell cycle regulation and apoptosis . For instance, some studies suggest that they may inhibit tubulin polymerization, a crucial process for mitotic spindle formation during cell division.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that compounds similar to N-benzyl derivatives possess antimicrobial activity. These compounds have been evaluated for their efficacy against various bacterial strains and fungi. The biological activity often correlates with the presence of specific functional groups that enhance interaction with microbial targets .

Case Studies

  • In Vitro Studies : A series of in vitro studies have shown that modifications to the benzyl group can significantly enhance the biological activity of these compounds. For example, the introduction of electron-withdrawing groups has been linked to increased potency against cancer cell lines .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that variations in the alkyl chain length and substitution patterns on the aromatic ring can lead to substantial differences in biological activity. Compounds with longer alkyl chains generally exhibited improved lipophilicity and cellular uptake .

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